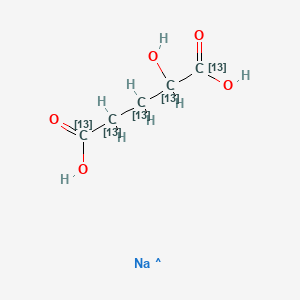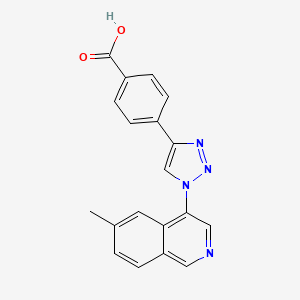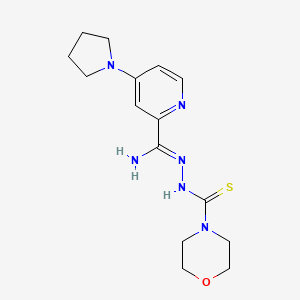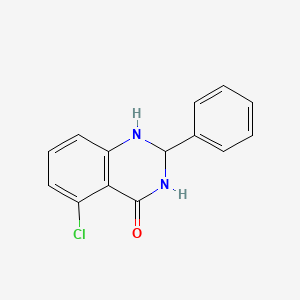
Pbrm1-BD2-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pbrm1-BD2-IN-3 is a potent inhibitor of the second bromodomain of Polybromo 1 (PBRM1), a subunit of the PBAF chromatin remodeling complex. This compound has shown significant potential in cancer research, particularly in targeting clear cell renal cell carcinoma, where PBRM1 is frequently mutated .
準備方法
The synthesis of Pbrm1-BD2-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
化学反応の分析
Pbrm1-BD2-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Pbrm1-BD2-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of bromodomains in chromatin remodeling and gene regulation.
Biology: It helps in understanding the role of PBRM1 in cellular processes such as DNA repair, transcription, and cell cycle regulation.
Medicine: It is being investigated as a potential therapeutic agent for cancers where PBRM1 is mutated, such as clear cell renal cell carcinoma.
作用機序
Pbrm1-BD2-IN-3 exerts its effects by selectively binding to the second bromodomain of PBRM1. This binding disrupts the interaction between PBRM1 and acetylated histones, thereby inhibiting the chromatin remodeling activity of the PBAF complex. The molecular targets involved include acetylated lysine residues on histone proteins, and the pathways affected include those related to gene expression and cellular growth .
類似化合物との比較
Pbrm1-BD2-IN-3 is unique in its high selectivity for the second bromodomain of PBRM1. Similar compounds include:
Pbrm1-BD3-IN-1: An inhibitor targeting the third bromodomain of PBRM1.
Pbrm1-BD4-IN-2: An inhibitor targeting the fourth bromodomain of PBRM1.
SMARCA2 and SMARCA4 inhibitors: These compounds target bromodomains in other chromatin remodeling complexes but lack the selectivity for PBRM1.
This compound stands out due to its specificity and potency, making it a valuable tool in both research and potential therapeutic applications.
特性
分子式 |
C14H11ClN2O |
|---|---|
分子量 |
258.70 g/mol |
IUPAC名 |
5-chloro-2-phenyl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8,13,16H,(H,17,18) |
InChIキー |
ODBQDJLEOQRRNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


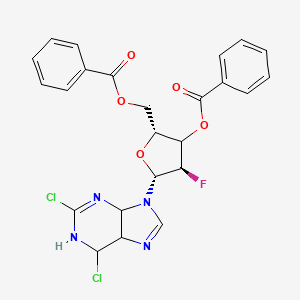
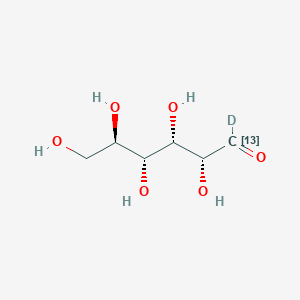


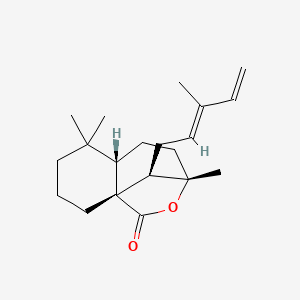
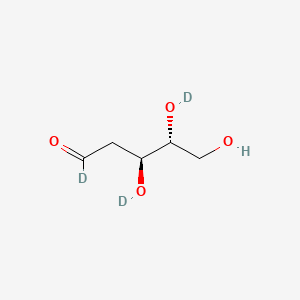

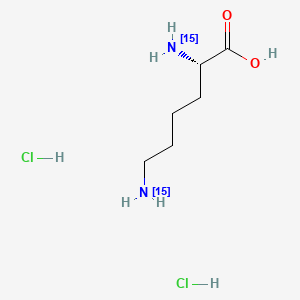

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
